molecular formula C7H5BrN2O3 B2566638 1-(5-Bromo-3-nitropyridin-2-YL)ethanone CAS No. 1363382-81-3

1-(5-Bromo-3-nitropyridin-2-YL)ethanone

Cat. No.: B2566638
CAS No.: 1363382-81-3
M. Wt: 245.032
InChI Key: QPUXVERERDQWCV-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-nitropyridin-2-YL)ethanone is a chemical compound with the molecular formula C7H5BrN2O3 and a molecular weight of 245.03 g/mol It is characterized by the presence of a bromine atom at the 5-position and a nitro group at the 3-position of a pyridine ring, with an ethanone group attached to the 2-position

Scientific Research Applications

1-(5-Bromo-3-nitropyridin-2-YL)ethanone has diverse applications in scientific research:

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of 1-(5-Bromo-3-nitropyridin-2-YL)ethanone typically involves the bromination and nitration of pyridine derivatives followed by the introduction of the ethanone group. One common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(5-Bromo-3-nitropyridin-2-YL)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Nucleophilic Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and mild heating.

    Reduction: Hydrogen gas, palladium catalyst, or tin(II) chloride in acidic medium.

    Oxidation: Potassium permanganate in an alkaline medium.

Major products formed from these reactions include substituted pyridines, aminopyridines, and carboxypyridines.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-nitropyridin-2-YL)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

1-(5-Bromo-3-nitropyridin-2-YL)ethanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and nitro groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-bromo-3-nitropyridin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O3/c1-4(11)7-6(10(12)13)2-5(8)3-9-7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUXVERERDQWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363382-81-3
Record name 1-(5-bromo-3-nitropyridin-2-yl)ethan-1-one
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